molecular formula C11H15NO B3169753 Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine CAS No. 937682-59-2

Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine

Cat. No. B3169753
CAS RN: 937682-59-2
M. Wt: 177.24 g/mol
InChI Key: KGEYDOVJPCDMIN-UHFFFAOYSA-N
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Description

Benzofuran, 2,3-dihydro-2-methyl- is a compound with the formula C9H10O and a molecular weight of 134.1751 . It’s also known as 2-Methyl-2,3-dihydrobenzofuran or 2-Methylcoumaran .


Molecular Structure Analysis

The molecular structure of Benzofuran, 2,3-dihydro-2-methyl- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzofuran, 2,3-dihydro-2-methyl- include a molecular weight of 134.1751 . More detailed properties could not be found.

Scientific Research Applications

Synthetic Routes and Compound Formation

A practical synthetic route has been developed for benzofuro[2,3-b]pyridine and trifluoromethyl-α-carbolines, showcasing the utility of benzofuran derivatives in forming complex ring systems. This approach indicates the potential of using Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine or similar compounds as intermediates in synthesizing pharmacologically relevant structures (Iaroshenko et al., 2008).

Synthesis and Biological Activity

The synthesis and analgesic activity of substituted 1-benzofurans and 1-benzothiophenes have been studied, where derivatives similar to Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine were prepared and evaluated for their potential therapeutic effects. Such research underscores the relevance of benzofuran derivatives in developing new analgesic agents (Rádl et al., 2000).

Advanced Synthesis Techniques

Efficient synthesis methods for 2-[(alkyltellanyl)methyl]-2,3-dihydro-1-benzofurans have been proposed, highlighting the versatility of benzofuran derivatives in organic synthesis and their potential as key intermediates in the production of various organically functionalized compounds (Potapov et al., 2021).

Neuroprotective Agents

A study on the metabolism of a new neuroprotective agent for ischemia-reperfusion damage, KR-31543, showcases the importance of understanding the metabolic pathways of benzofuran derivatives, potentially leading to the development of more effective treatments for neurological conditions (Kim et al., 2002).

Innovative Reduction Processes

The fast tin-free hydrodehalogenation and reductive radical cyclization reactions present a novel reduction process, demonstrating the role of benzofuran derivatives in facilitating efficient synthetic transformations. This research could pave the way for new methodologies in organic synthesis (Vaillard et al., 2004).

properties

IUPAC Name

N-methyl-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-5-10-6-9(7-12-2)3-4-11(10)13-8/h3-4,6,8,12H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEYDOVJPCDMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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